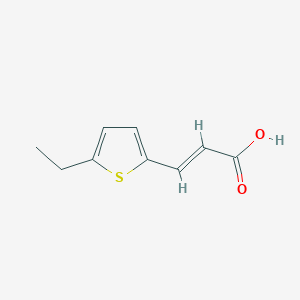![molecular formula C16H16ClNOS B5805064 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide, also known as CBTA, is a chemical compound that has been studied for its potential therapeutic applications. CBTA belongs to the class of thioamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting bacterial membrane integrity. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal models. In a study conducted by Wang et al. (2016), this compound was found to have no significant toxicity in rats when administered orally at a dose of 2000 mg/kg. This compound has also been found to exhibit good stability in various physiological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its potent antimicrobial and antitumor activity, low toxicity, and good stability. However, this compound has some limitations, including its low solubility in water and limited studies on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide research, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
2. Development of this compound derivatives with improved solubility and bioavailability.
3. Investigation of the potential use of this compound as a topical antimicrobial agent.
4. Evaluation of the potential use of this compound in combination with other antimicrobial or antitumor agents to enhance their efficacy.
5. Investigation of the potential use of this compound in animal models of infectious diseases and cancer.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications, particularly as an antimicrobial and antitumor agent. This compound has been synthesized using various methods and has been found to exhibit potent antimicrobial and antitumor activity with low toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound and to investigate its potential use in combination with other agents.
Synthesemethoden
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with sodium sulfide followed by reaction with N-(4-methylphenyl)acetamide. Another method involves the reaction of 2-chlorobenzylamine with carbon disulfide followed by reaction with N-(4-methylphenyl)acetamide. The yield of this compound using these methods has been reported to be around 50-70%.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications, particularly as an antimicrobial agent. In a study conducted by Zhang et al. (2019), this compound was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was also found to have antifungal activity against Candida albicans. Another study conducted by Cui et al. (2018) found that this compound exhibited potent antitumor activity against human lung cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-8-14(9-7-12)18-16(19)11-20-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHIBUJKIIQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
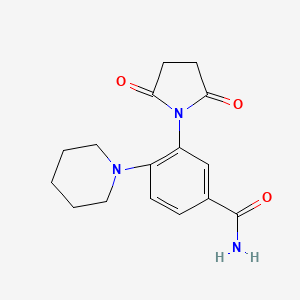


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
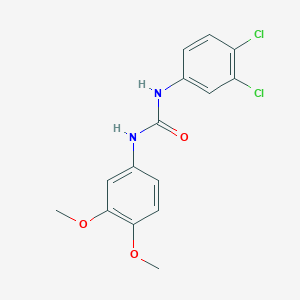
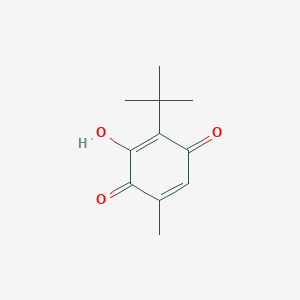

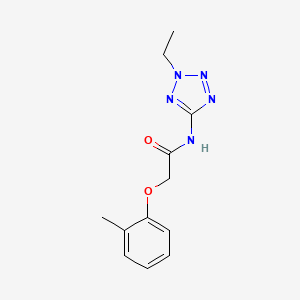
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)

